REACTION_CXSMILES
|
S(=O)(=O)(O)O.[C:6]1([CH:13]=[CH:12][CH:11]=[C:9]([OH:10])[CH:8]=1)[OH:7].[Cl:14]Cl.[OH-].[Na+]>O>[Cl:14][C:8]1[C:9]([OH:10])=[CH:11][CH:12]=[CH:13][C:6]=1[OH:7] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
52.5 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
52.5 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
ice
|
Quantity
|
450 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting exotherm causes the temperature of the mixture to increase to as much as 90° C
|
Type
|
TEMPERATURE
|
Details
|
when the temperature of the mixture no longer increases
|
Type
|
TEMPERATURE
|
Details
|
Then, the mixture is cooled to 15° C.
|
Type
|
TEMPERATURE
|
Details
|
to maintain a temperature of 15° C
|
Type
|
ADDITION
|
Details
|
The mixture is then poured into a 2 liter flask
|
Type
|
WAIT
|
Details
|
followed by a 24-hour
|
Type
|
TEMPERATURE
|
Details
|
reflux of the mixture
|
Type
|
CUSTOM
|
Details
|
is reduced to room temperature
|
Type
|
EXTRACTION
|
Details
|
after extraction
|
Type
|
CUSTOM
|
Details
|
by ethyl ether and ether evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(O)C=CC=C1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29 g | |
YIELD: PERCENTYIELD | 21% | |
YIELD: CALCULATEDPERCENTYIELD | 42.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |